molecular formula C11H12N2O2 B5107324 1-cyano-1-methylethyl phenylcarbamate CAS No. 3686-18-8

1-cyano-1-methylethyl phenylcarbamate

Cat. No. B5107324
CAS RN: 3686-18-8
M. Wt: 204.22 g/mol
InChI Key: RFHMRCAOOQCCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyano-1-methylethyl phenylcarbamate, also known as CIPC, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. CIPC has a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

1-cyano-1-methylethyl phenylcarbamate is a potent inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. By inhibiting protein phosphatases, 1-cyano-1-methylethyl phenylcarbamate can modulate the activity of various signaling pathways in cells. This can lead to changes in cell function, gene expression, and ultimately, physiological processes.
Biochemical and Physiological Effects:
1-cyano-1-methylethyl phenylcarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect against oxidative stress-induced cell damage. 1-cyano-1-methylethyl phenylcarbamate has also been shown to modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyano-1-methylethyl phenylcarbamate in lab experiments is its potency as a protein phosphatase inhibitor. This allows for precise modulation of signaling pathways and can lead to more accurate results. However, 1-cyano-1-methylethyl phenylcarbamate can also have off-target effects, which can complicate data interpretation. Additionally, 1-cyano-1-methylethyl phenylcarbamate can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-cyano-1-methylethyl phenylcarbamate. One area of interest is the development of more selective protein phosphatase inhibitors that can target specific signaling pathways. Another area of interest is the use of 1-cyano-1-methylethyl phenylcarbamate in drug discovery, as it has been shown to enhance the activity of certain drugs. Additionally, 1-cyano-1-methylethyl phenylcarbamate may have potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand the potential of 1-cyano-1-methylethyl phenylcarbamate in these areas.
In conclusion, 1-cyano-1-methylethyl phenylcarbamate is a valuable tool in scientific research with a wide range of applications. Its potency as a protein phosphatase inhibitor allows for precise modulation of signaling pathways, but its off-target effects and toxicity can complicate data interpretation. Future research will continue to explore the potential of 1-cyano-1-methylethyl phenylcarbamate in drug discovery and therapeutic applications.

Synthesis Methods

1-cyano-1-methylethyl phenylcarbamate can be synthesized by reacting phenyl isocyanate with 2-chloro-2-methylpropane in the presence of a base. The resulting compound is then treated with cyanide to yield 1-cyano-1-methylethyl phenylcarbamate. The synthesis of 1-cyano-1-methylethyl phenylcarbamate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-cyano-1-methylethyl phenylcarbamate is widely used in scientific research as a tool to study various biochemical and physiological processes. It has been used to study the effects of oxidative stress on cells, the role of calcium signaling in cell function, and the mechanisms of action of various drugs. 1-cyano-1-methylethyl phenylcarbamate has also been used to investigate the role of protein phosphorylation in signal transduction pathways.

properties

IUPAC Name

2-cyanopropan-2-yl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,8-12)15-10(14)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHMRCAOOQCCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958061
Record name 2-Cyanopropan-2-yl hydrogen phenylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3686-18-8
Record name NSC44019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyanopropan-2-yl hydrogen phenylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYANO-1-METHYLETHYL N-PHENYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.